Ethyl 2-propylpentanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Valerates - Pentanoic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

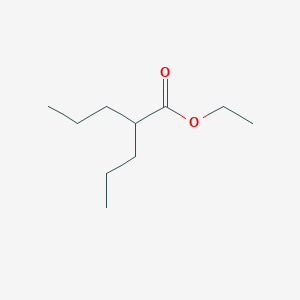

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-propylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-7-9(8-5-2)10(11)12-6-3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKWUBHEBLFWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168818 | |

| Record name | Valproic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17022-31-0 | |

| Record name | Valproic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017022310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valproic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-propylpentanoate

Prepared by a Senior Application Scientist

Introduction: Understanding Ethyl 2-propylpentanoate

This compound, also known by synonyms such as Ethyl valproate and valproic acid ethyl ester, is the ethyl ester derivative of valproic acid, a cornerstone in the treatment of neurological disorders.[1] Its chemical structure, characterized by a branched alkyl chain, imparts a unique set of physicochemical properties that make it a significant molecule beyond its pharmaceutical lineage. It is recognized for a pleasant, fruity odor and a notable resistance to crystallization.[1][2]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 17022-3-0 ).[1][3][4] We will delve into its structural and thermal characteristics, spectroscopic signature, and the analytical methodologies pertinent to its study. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for applications ranging from its use as a pharmaceutical intermediate to its potential in the biofuel and fragrance industries.[1]

Core Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application and behavior in various matrices. For this compound, these properties dictate its solubility, stability, and interaction with other substances.

General and Molecular Characteristics

This compound is a colorless liquid or oil with a characteristic fruity aroma.[2][3] Its molecular structure and composition are fundamental to its identity and reactivity.

A summary of its key quantitative properties is presented in Table 1.

Table 1: Summary of Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17022-31-0 | [1][3][4] |

| Molecular Formula | C₁₀H₂₀O₂ | [1][3][4] |

| Molecular Weight | 172.26 g/mol | [1][3] |

| Appearance | Colorless liquid/oil | [2][3] |

| Boiling Point | 195.7 °C at 760 mmHg | [1][4] |

| Density | 0.872 g/cm³ | [1][4] |

| Refractive Index | 1.421 | [1][4] |

| Flash Point | 71.4 °C | [1][4] |

| Vapor Pressure | 0.413 mmHg at 25 °C | [1][4] |

| Solubility | Insoluble in water; Soluble in alcohols, ethers, ketones. Slightly soluble in Chloroform and Methanol. | [1][2][3] |

| LogP | 2.76590 | [4] |

Thermal Properties and Stability

The thermal behavior of this compound is critical for its handling, storage, and application in processes that involve heating.

-

Boiling Point: The compound has a boiling point of 195.7 °C at standard atmospheric pressure (760 mmHg) , indicating relatively low volatility for a molecule of its size.[1][4]

-

Flash Point: With a flash point of 71.4 °C , it is a combustible liquid and requires appropriate precautions to avoid ignition sources.[1][4]

-

Storage: For long-term stability, it is recommended to store the compound in a refrigerator under an inert atmosphere.[1][3]

Solubility Profile

The solubility of a compound is paramount in drug development for formulation and in chemical synthesis for reaction medium selection. As expected from its ester structure and significant alkyl content, this compound is practically insoluble in water.[2] However, it exhibits good solubility in common organic solvents such as alcohols, ethers, and ketones.[2] It is also reported as slightly soluble in chloroform and methanol.[1][3] Its LogP value of approximately 2.77 further confirms its lipophilic (oil-loving) nature.[4]

Spectroscopic Characterization

While specific, published spectra for this compound are not widely available, its structure allows for the confident prediction of its spectroscopic features. This predictive analysis is an essential tool for compound identification and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule.

-

Ethyl Ester Group: A quartet signal for the -O-CH₂ - protons, coupled to the adjacent methyl group, would appear downfield (around 4.1 ppm) due to the deshielding effect of the oxygen atom.[2] The corresponding -CH₃ protons would appear as a triplet around 1.2 ppm.[2]

-

Propyl Chains: The two propyl groups are chemically equivalent. The single proton at the chiral center (-CH -(C₃H₇)₂) would appear as a multiplet. The various -CH₂ - groups of the propyl chains would produce complex overlapping multiplets, while the terminal -CH₃ groups would each appear as a triplet.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum would provide information on each unique carbon atom.

-

Carbonyl Carbon: A signal for the ester carbonyl carbon (C=O) would be observed significantly downfield, typically in the range of 170-175 ppm.

-

Ester Alkoxy Group: The -O-C H₂ carbon would appear around 60 ppm, and the associated C H₃ would be seen further upfield.

-

Alkyl Chains: The chiral methine carbon (-C H-) and the various methylene (-C H₂-) and methyl (-C H₃) carbons of the propyl chains would appear in the upfield aliphatic region of the spectrum (approx. 10-40 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands.

-

C=O Stretch: A strong, sharp absorption band between 1735-1750 cm⁻¹ , characteristic of the carbonyl group in a saturated aliphatic ester.

-

C-H Stretch: Multiple bands in the region of 2850-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the alkyl groups.

-

C-O Stretch: A distinct band in the region of 1000-1300 cm⁻¹ , corresponding to the C-O stretching vibrations of the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in its identification.

-

Molecular Ion: Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (172.26).

-

Fragmentation Pattern: Esters typically undergo characteristic fragmentation. Key expected fragments would arise from:

-

Cleavage of the C-O bond, leading to the loss of the ethoxy radical (-OCH₂CH₃), resulting in an acylium ion.

-

McLafferty rearrangement, if sterically feasible.

-

Loss of the alkyl chains, leading to fragment ions corresponding to the loss of propyl radicals.[5]

-

Synthesis Pathway

This compound can be synthesized via several routes, with the most direct being the Fischer esterification of valproic acid (2-propylpentanoic acid) with ethanol in the presence of an acid catalyst.[2]

Caption: Fischer esterification of Valproic Acid to yield this compound.

Analytical Methodologies

Accurate and robust analytical methods are essential for quality control, pharmacokinetic studies, and research applications. Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the identification and quantification of this compound due to its excellent separation efficiency and highly specific detection.[6][7] The method separates the compound from a sample matrix based on its volatility and polarity, and the mass spectrometer provides definitive identification based on its mass-to-charge ratio and fragmentation pattern.

Generalized GC-MS Experimental Protocol

This protocol provides a self-validating framework for the analysis of this compound in a liquid matrix.

-

Sample Preparation:

-

Accurately prepare a stock solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate).

-

Create a series of calibration standards by serially diluting the stock solution.

-

For unknown samples, perform a liquid-liquid extraction if the matrix is aqueous, or a simple "dilute-and-shoot" if the matrix is an organic solvent.[8] An internal standard (e.g., ethyl heptadecanoate) should be added to all standards and samples for accurate quantification.[6]

-

-

Instrumentation (GC-MS):

-

GC Column: A non-polar capillary column (e.g., DB-5MS or HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used for this type of analysis.[9]

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, typically set at 250 °C in splitless mode.

-

Oven Program: A temperature gradient is used to separate the analyte from other components. A typical program might be: initial temperature of 50 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Can be run in full scan mode to identify unknown components or in Selected Ion Monitoring (SIM) mode for higher sensitivity and quantitative accuracy, monitoring characteristic ions of this compound.

-

-

Data Analysis:

-

Identify the this compound peak in the chromatogram by its retention time.

-

Confirm identity by comparing the acquired mass spectrum with a reference spectrum or predicted fragmentation pattern.

-

Quantify the analyte by creating a calibration curve from the standard samples and calculating the concentration in the unknown sample based on the peak area ratio to the internal standard.

-

Sources

- 1. Determination of Esters | Pharmaguideline [pharmaguideline.com]

- 2. Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. [askfilo.com]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0030058) [hmdb.ca]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058) [hmdb.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Making sure you're not a bot! [mostwiedzy.pl]

- 9. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]

"Ethyl 2-propylpentanoate spectroscopic data"

An In-Depth Technical Guide to the Spectroscopic Profile of Ethyl 2-Propylpentanoate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (also known as Ethyl Valproate), a key organic ester. With the molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol , a detailed understanding of its spectroscopic signature is crucial for its identification, characterization, and quality control in research and industrial applications.[1][2] This document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), offering field-proven insights into the causal relationships between molecular structure and spectral output.

Molecular Structure

A precise understanding of the molecule's architecture is fundamental to interpreting its spectroscopic data. This compound is an ester characterized by a branched acyl group and a straight-chain ethyl group attached to the ester oxygen.

Caption: Chemical structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the seven unique proton environments in the molecule.

Predicted ¹H NMR Data and Interpretation

The symmetry of the two propyl chains attached to the alpha-carbon (Cα) simplifies the spectrum. The chemical shift of each proton is influenced by the electronegativity of nearby atoms, primarily the ester's oxygen and carbonyl group.

| Label | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| a | -O-CH₂-CH₃ | ~ 4.1 | Quartet (q) | 2H | Deshielded by the adjacent electronegative oxygen atom; split by the three 'b' protons.[3] |

| b | -O-CH₂-CH₃ | ~ 1.25 | Triplet (t) | 3H | Shielded relative to 'a'; split by the two 'a' protons.[3] |

| c | -CH(CH₂CH₂CH₃)₂ | ~ 2.2 | Quintet or Multiplet (m) | 1H | Alpha-proton, deshielded by the carbonyl group; split by the four 'd' protons. |

| d | -CH(CH₂CH₂CH₃)₂ | ~ 1.5 | Multiplet (m) | 4H | Diastereotopic protons adjacent to the chiral center 'c'; complex splitting. |

| e | -CH(CH₂CH₂CH₃)₂ | ~ 1.3 | Sextet or Multiplet (m) | 4H | Further from electron-withdrawing groups; split by 'd' and 'f' protons. |

| f | -CH(CH₂CH₂CH₃)₂ | ~ 0.9 | Triplet (t) | 6H | Terminal methyl groups, most shielded; split by the four 'e' protons. |

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. In a proton-decoupled spectrum, each unique carbon atom appears as a single line, with its chemical shift indicating its electronic environment.

Predicted ¹³C NMR Data and Interpretation

This compound has eight distinct carbon environments. The carbonyl carbon is significantly deshielded, appearing at the highest chemical shift.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carbonyl) | ~ 175 | Highly deshielded due to the double bond to one oxygen and a single bond to another.[4] |

| -O-CH₂- | ~ 60 | Attached to the highly electronegative ester oxygen.[5] |

| -CH- (α-carbon) | ~ 45 | Alpha to the carbonyl group. |

| -CH₂- (propyl, β to C=O) | ~ 35 | Standard alkane region. |

| -CH₂- (propyl, γ to C=O) | ~ 21 | Standard alkane region. |

| -CH₃ (propyl) | ~ 14 | Terminal methyl group, highly shielded. |

| -O-CH₂-CH₃ | ~ 14.5 | Terminal methyl of the ethyl group. |

Experimental Protocol: ¹³C NMR Spectrum Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of ¹³C.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H instrument).

-

Technique: Proton-decoupled (e.g., zgpg30).

-

Pulse Angle: 30 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-1024 scans are typically required for a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying functional groups within a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands and Interpretation

The IR spectrum of this compound is dominated by absorptions from the ester functional group and the alkane portions of the structure.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~ 1735-1750 | C=O Stretch (Ester) | Strong | This is the most characteristic absorption for an ester, indicating the carbonyl group.[6][7] |

| ~ 1150-1250 | C-O Stretch (Ester) | Strong | Corresponds to the stretching of the C-O single bond of the ester linkage. |

| ~ 2850-2960 | C-H Stretch (Alkane) | Strong | Multiple bands corresponding to symmetric and asymmetric stretching of the methyl (CH₃) and methylene (CH₂) groups.[7] |

| ~ 1465 | C-H Bend (Methylene) | Medium | Scissoring vibration of CH₂ groups. |

| ~ 1375 | C-H Bend (Methyl) | Medium | Symmetric bending (umbrella) mode of CH₃ groups. |

Experimental Protocol: ATR-FTIR Spectrum Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a single drop of neat liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal.

-

Data Collection: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. The final spectrum is automatically ratioed against the background.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting mass-to-charge (m/z) ratio of the molecular ion and its fragments provides information about the molecular weight and structural components.

Predicted Mass Spectrum and Fragmentation

The mass spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (172.26). The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses.

| m/z Value | Proposed Ion/Fragment | Rationale for Formation |

| 172 | [C₁₀H₂₀O₂]⁺ | Molecular Ion (M⁺). |

| 129 | [M - C₃H₇]⁺ | Loss of a propyl radical via alpha-cleavage. |

| 101 | [M - OC₂H₅]⁺ | Alpha-cleavage with loss of the ethoxy radical. |

| 88 | [C₄H₈O₂]⁺ | McLafferty rearrangement, involving the transfer of a γ-hydrogen from a propyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene (propene, C₃H₆).[8][9] |

| 73 | [COOC₂H₅]⁺ | Cleavage of the bond between the α-carbon and the carbonyl carbon. |

| 57 | [C₄H₉]⁺ | Propyl-substituted carbocation fragment. |

| 43 | [C₃H₇]⁺ | Propyl carbocation. |

| 29 | [C₂H₅]⁺ | Ethyl carbocation. |

Visualization of Key Fragmentation Pathways

Caption: Major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: EI-MS Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) column for separation and purification (GC-MS).

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 20 to 200 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Record the mass spectrum, ensuring the detector is calibrated and functioning optimally.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with spectral libraries or predicted pathways to confirm the structure.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust and self-validating system for its unequivocal identification. The predicted data, grounded in fundamental spectroscopic principles and comparison with related structures, offers a reliable framework for researchers, scientists, and drug development professionals. The characteristic C=O stretch in the IR, the distinct signals in the NMR spectra, and the predictable fragmentation pattern in MS collectively form a unique fingerprint for this molecule.

References

-

NIST. (n.d.). propyl 2-ethylpentanoate. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]

-

Filo. (2024). Interpretation of HNMR of ethyl propanoate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]

-

ChemBK. (2024). Ethyl valproate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethyl-2-propylpentanoate. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 2-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Fragmentation Patterns of Organic Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of sodium valproate and valproic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of ethyl propanoate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013). Interpretation of the following mass spectrum. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of ethyl ethanoate fragmentation. Retrieved from [Link]

-

Organic Spectroscopy International. (2014). ETHYL PROPIONATE NMR. Retrieved from [Link]

Sources

- 1. propyl 2-ethylpentanoate [webbook.nist.gov]

- 2. This compound | 17022-31-0 | MOLNOVA [molnova.com]

- 3. Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. [askfilo.com]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0030058) [hmdb.ca]

- 5. Ethyl propionate(105-37-3) 13C NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: ETHYL PROPIONATE NMR, carbonyl is dad and oxygen mom, a methyl gets more attention [orgspectroscopyint.blogspot.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Toxicology of Ethyl 2-propylpentanoate

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive toxicological overview of Ethyl 2-propylpentanoate (CAS No. 17022-31-0), also known as Ethyl valproate. Due to a significant lack of direct toxicological data for this compound, this guide employs a scientifically justified read-across approach, focusing on its primary metabolite, Valproic Acid (VPA), a well-characterized antiepileptic drug with a known toxicity profile. This document is intended for researchers, scientists, and drug development professionals, offering insights into potential hazards, mechanisms of toxicity, and essential experimental protocols for risk assessment.

Introduction: The Toxicological Equivalence to Valproic Acid

This compound is an ester used in the fragrance industry for its pleasant odor and has potential applications as a biofuel.[1] Despite its commercial use, publicly available toxicological data for this compound is sparse, with material safety data sheets repeatedly stating "NO DATA AVAILABLE" for key endpoints such as acute toxicity, carcinogenicity, and reproductive toxicity.[2]

However, the chemical structure of this compound reveals its identity as the ethyl ester of 2-propylpentanoic acid, commonly known as Valproic Acid (VPA). This structural relationship is critical from a toxicological perspective. It is well-established that ester-containing compounds can be rapidly hydrolyzed in vivo by various esterases present in the blood, liver, and other tissues to their corresponding carboxylic acid and alcohol. Therefore, the central hypothesis of this guide is that the toxicological profile of this compound is predominantly dictated by its metabolic conversion to Valproic Acid.

This guide will, therefore, focus on the known toxicology of VPA as a surrogate to understand the potential hazards of this compound. We will explore the mechanisms of VPA-induced toxicity, particularly hepatotoxicity and developmental toxicity, and provide detailed experimental protocols to validate this read-across approach and assess any direct toxicity of the parent ester.

Physicochemical Properties and Predicted Toxicokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to assessing its toxicology.

| Property | Value | Source |

| Molecular Formula | C10H20O2 | [2] |

| Molecular Weight | 172.26 g/mol | [1] |

| Boiling Point | 195.7°C at 760 mmHg | [1] |

| Flash Point | 71.4°C | [1] |

| Density | 0.872 g/cm³ | [1] |

Absorption: As a relatively small, lipophilic ester, this compound is expected to be readily absorbed following oral, dermal, and inhalation exposure.

Distribution: Following absorption, it is likely to distribute into various tissues.

Metabolism: The primary metabolic pathway for this compound is anticipated to be hydrolysis by carboxylesterases, primarily in the liver, to yield Valproic Acid and ethanol. This biotransformation is the cornerstone of the read-across toxicological assessment.

Excretion: The resulting Valproic Acid will then undergo its characteristic metabolism, including glucuronidation and mitochondrial β-oxidation, with metabolites being excreted primarily in the urine.[3]

Metabolic Conversion to Valproic Acid: The Critical Pathway

The metabolic conversion of this compound to Valproic Acid is a critical event in its toxicological profile. This hydrolysis is likely catalyzed by a variety of non-specific carboxylesterases.

Caption: Metabolic hydrolysis of this compound.

Toxicological Profile of Valproic Acid (Read-Across Approach)

Valproic acid is an anticonvulsant drug with well-documented toxicity, which can be severe and, in some cases, fatal.[4][5]

Hepatotoxicity

VPA-induced liver injury is a significant clinical concern and can manifest in various ways, from asymptomatic hyperammonemia to fatal acute liver failure.[4][5] The underlying mechanisms are complex and are thought to involve mitochondrial toxicity.[4]

Mechanisms of VPA-Induced Hepatotoxicity:

-

Inhibition of Fatty Acid β-Oxidation: VPA and its metabolites can interfere with mitochondrial β-oxidation, leading to an accumulation of fatty acids and the development of microvesicular steatosis.[5][6]

-

Oxidative Stress: The metabolism of VPA, particularly through the cytochrome P450 pathway, can generate reactive metabolites such as 4-en-VPA, which deplete glutathione stores and induce oxidative stress.[6][7]

-

Mitochondrial Dysfunction: VPA can directly impair the mitochondrial respiratory chain, leading to decreased ATP synthesis and increased production of reactive oxygen species.[6]

| Toxicological Endpoint | Key Findings | References |

| Acute Liver Failure | Can be idiosyncratic and fatal, often characterized by microvesicular steatosis and centrilobular necrosis. | [4] |

| Hyperammonemia | A common side effect, resulting from the inhibition of mitochondrial enzymes involved in the urea cycle. | [4][5] |

| Steatosis | Accumulation of fat in the liver due to disruption of fatty acid metabolism. | [5][6] |

Developmental and Reproductive Toxicity

VPA is a known human teratogen, with in utero exposure linked to an increased risk of major congenital malformations.[8][9]

-

Neural Tube Defects: The most well-documented malformation is an increased incidence of spina bifida in infants exposed to VPA during the first trimester.

-

Other Malformations: VPA exposure has also been associated with cardiac, craniofacial, and limb defects.[8]

-

Neurodevelopmental Effects: Cognitive and behavioral problems have been reported in children exposed to VPA in utero.

The structural requirements for this developmental toxicity are quite specific, with compounds like 2-ethylhexanoic acid and 2-propylhexanoic acid showing similar VPA-like effects.[8]

Neurotoxicity

While therapeutically used for its effects on the central nervous system, VPA overdose can lead to significant neurotoxicity, including drowsiness, confusion, coma, and respiratory depression.[5] Hyperammonemic encephalopathy is a key feature of VPA-induced neurotoxicity.[5]

Experimental Protocols for Toxicological Assessment

To move beyond a purely theoretical read-across and establish a robust safety profile for this compound, a series of targeted in vitro experiments are essential.

Protocol: In Vitro Hydrolysis of this compound

Objective: To determine the rate and extent of this compound hydrolysis to Valproic Acid in relevant biological matrices.

Methodology:

-

Prepare Subcellular Fractions: Isolate liver microsomes and S9 fractions from a relevant species (e.g., rat, human).

-

Incubation: Incubate this compound (e.g., at a concentration of 10 µM) with the liver fractions or plasma at 37°C.

-

Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Analyze the samples for the disappearance of this compound and the appearance of Valproic Acid using a validated LC-MS/MS method.

-

Data Analysis: Calculate the rate of hydrolysis (e.g., in nmol/min/mg protein).

Caption: Workflow for in vitro hydrolysis assay.

Protocol: In Vitro Cytotoxicity Assessment

Objective: To assess the direct cytotoxicity of this compound compared to Valproic Acid.

Methodology:

-

Cell Culture: Culture a relevant cell line, such as human hepatoma cells (HepG2), in a 96-well plate.

-

Treatment: Expose the cells to a range of concentrations of this compound and Valproic Acid for 24 or 48 hours.

-

Assays: Perform standard cytotoxicity assays, such as:

-

MTT Assay: Measures mitochondrial dehydrogenase activity as an indicator of cell viability.

-

LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells as an indicator of membrane integrity.

-

Neutral Red Uptake Assay: Assesses lysosomal integrity.

-

-

Data Analysis: Calculate the EC50 (half-maximal effective concentration) for each compound and compare their cytotoxic potential.

Analytical Methodology

The accurate quantification of this compound and its primary metabolite, Valproic Acid, is crucial for both in vitro and potential in vivo studies.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A suitable method for the analysis of volatile and semi-volatile organic compounds.[10] Samples can be prepared by liquid-liquid extraction or solid-phase microextraction (SPME).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for the analysis of drugs and their metabolites in complex biological matrices.[11] This is the preferred method for toxicokinetic studies.

Risk Assessment and Conclusion

The available evidence strongly suggests that the toxicology of this compound is intrinsically linked to its metabolic conversion to Valproic Acid. Consequently, it is prudent to assume that this compound may share the hepatotoxic and developmental toxicity concerns associated with VPA.

However, this read-across approach carries some uncertainty. The rate and extent of hydrolysis to VPA in humans are unknown. Furthermore, the parent ester may possess its own unique toxicological properties that are independent of VPA.

Therefore, a comprehensive risk assessment for this compound requires empirical data. The experimental protocols outlined in this guide provide a clear path forward for generating the necessary data to:

-

Quantify the rate of conversion to Valproic Acid.

-

Assess the direct in vitro cytotoxicity of the parent ester.

-

Compare the in vitro developmental toxicity potential of this compound and Valproic Acid.

Until such data are available, it is recommended that this compound be handled with the same precautions as Valproic Acid, particularly concerning occupational exposure and potential exposure to vulnerable populations.

References

- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS ETHYL VALPROATE.

- LookChem. (n.d.). Cas 17022-31-0, this compound.

- PhareSST. (n.d.). Analytical Method.

- Collins, T. F., et al. (1991). Developmental toxicity and structure-activity relationships of aliphatic acids, including dose-response assessment of valproic acid in mice and rats. PubMed.

- Nau, H., et al. (1981). Valproic acid and its metabolites: teratogenic and anticonvulsant activity in the mouse. PubMed.

- Ghodke-Puranik, Y., et al. (2022). Valproic acid induced liver injury: An insight into molecular toxicological mechanism. Environmental Toxicology and Pharmacology.

- Kesterson, J. W., et al. (1989). Metabolic conversion of 2-propylpentanal acetals to valproic acid in vitro. Model prodrugs of carboxylic acid agents. Drug Metabolism and Disposition.

- Laposata, M., et al. (1995). Fatty acid ethyl esters: non-oxidative metabolites of ethanol. Prostaglandins, Leukotrienes and Essential Fatty Acids.

- National Center for Biotechnology Information. (2020). Valproate. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.

- Wills, B. K., & Reynolds, P. (2024). Valproate Toxicity. In: StatPearls.

- Loscher, W., et al. (1984). The hepatotoxicity of valproic acid and its metabolites in rats. II. Intermediary and valproic acid metabolism. PubMed.

- Janda, I., et al. (2002). Determination of ethyl glucuronide in human hair by SPE and LC-MS/MS. Forensic Science International.

- Jurado, C., et al. (2004). Diagnosis of chronic alcohol consumption hair analysis for ethyl-glucuronide.

- Aguilar-Rojas, A., et al. (2023). Hepatotoxic Evaluation of N-(2-Hydroxyphenyl)-2-Propylpentanamide: A Novel Derivative of Valproic Acid for the Treatment of Cancer. MDPI.

- Bezek, S., et al. (1996). Teratogenic action of antiepileptic drug: 2-propylpentanoic acid-effects on rat and hamster embryos cultured in vitro. PubMed.

Sources

- 1. lookchem.com [lookchem.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. The hepatotoxicity of valproic acid and its metabolites in rats. II. Intermediary and valproic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Valproate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Valproate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Valproic acid induced liver injury: An insight into molecular toxicological mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Developmental toxicity and structure-activity relationships of aliphatic acids, including dose-response assessment of valproic acid in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Teratogenic action of antiepileptic drug: 2-propylpentanoic acid-effects on rat and hamster embryos cultured in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]

- 11. A fully validated high-performance liquid chromatography-tandem mass spectrometry method for the determination of ethyl… [ouci.dntb.gov.ua]

Introduction: Contextualizing Ethyl 2-propylpentanoate

An In-Depth Technical Guide to the In Vitro Evaluation of Ethyl 2-propylpentanoate

This compound, also known as Ethyl valproate or valproic acid ethyl ester, is the ethyl ester derivative of valproic acid (VPA), a cornerstone therapeutic agent for epilepsy and bipolar disorder.[1][2][3] The mechanism of action for VPA is multifaceted, primarily involving the enhancement of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and the inhibition of histone deacetylase (HDAC), which modulates gene expression.[4][5] Given its structural relationship to VPA, this compound warrants rigorous in vitro investigation to characterize its biological activity, potential therapeutic applications, and toxicological profile.

This guide provides a comprehensive framework for the in vitro assessment of this compound. We will move beyond simple protocol recitation to explore the causal logic behind experimental design, ensuring a robust and self-validating approach to data generation. The methodologies outlined here are foundational for drug development professionals aiming to profile VPA analogues and other novel chemical entities.

Physicochemical Properties

A foundational understanding of a compound's chemical and physical properties is essential for proper handling, formulation, and interpretation of biological data.

| Property | Value | Source(s) |

| CAS Number | 17022-31-0 | [1][3][6] |

| Molecular Formula | C₁₀H₂₀O₂ | [1][6] |

| Molecular Weight | 172.26 g/mol | [1][3][6] |

| Boiling Point | 195.7°C at 760 mmHg | [1] |

| Density | ~0.87 g/cm³ | [1][7] |

| Solubility | Soluble in organic solvents (e.g., methanol, chloroform); insoluble in water. | [1][7] |

| Appearance | Colorless liquid/oil | [7] |

Core In Vitro Methodologies: A Tiered Approach

A logical progression of in vitro assays is critical for efficiently profiling a compound. We advocate for a tiered strategy, beginning with broad cytotoxicity screening, followed by investigations into specific organ toxicities (hepatotoxicity, neurotoxicity), genotoxicity, and finally, mechanistic pathways.

Caption: Tiered workflow for in vitro evaluation of this compound.

A. Cytotoxicity Assessment: Establishing a Toxicity Profile

The initial step is to determine the concentration range at which this compound exerts cytotoxic effects. We recommend employing at least two mechanistically distinct assays to build a comprehensive profile and avoid artifacts from a single method.

1. MTT Assay (Metabolic Activity)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of their viability.[8][9] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into purple formazan crystals.[8][10] The amount of formazan produced is directly proportional to the number of living cells.[10][11]

Caption: Experimental workflow for the MTT cytotoxicity assay.

-

Detailed Protocol: MTT Assay

-

Cell Plating: Seed cells (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[10][12]

-

Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO diluted in medium) and untreated controls.

-

Exposure: Incubate the cells with the compound for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT stock solution in PBS to each well (final concentration 0.5 mg/mL).[8][9]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8][13]

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., SDS-HCl or acidified isopropanol) to each well to dissolve the purple formazan crystals.[11][13]

-

Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9][10] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[8][9]

-

2. Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)

-

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[14][15] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[14][15] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a measurable colorimetric or fluorescent signal.[12]

Caption: Experimental workflow for the LDH cytotoxicity assay.

-

Detailed Protocol: LDH Assay

-

Plate Setup: Seed and treat cells with this compound as described in the MTT protocol (Steps 1-4). Crucially, set up additional control wells:

-

Supernatant Collection: After the exposure period, centrifuge the 96-well plate at a low speed (e.g., 500 x g) for 5 minutes to pellet any cells or debris.[16]

-

Sample Transfer: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, clean 96-well plate.[16][17]

-

Reaction Initiation: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the specified volume (typically 50-100 µL) to each well of the new plate containing the supernatants.[17]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12][17]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[14][17]

-

Calculation: Percentage cytotoxicity is calculated using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100[17]

-

-

Data Interpretation and Presentation Cytotoxicity data should be presented as a dose-response curve, plotting cell viability (%) against the log concentration of this compound. From this curve, the half-maximal inhibitory concentration (IC₅₀) can be calculated.

| Concentration (µM) | % Viability (MTT) | % Cytotoxicity (LDH) |

| 0 (Vehicle) | 100.0 ± 4.5 | 0.0 ± 2.1 |

| 1 | 98.2 ± 5.1 | 1.5 ± 1.8 |

| 10 | 91.5 ± 3.8 | 8.9 ± 3.0 |

| 50 | 75.3 ± 6.2 | 24.1 ± 4.5 |

| 100 | 51.2 ± 4.9 | 48.5 ± 5.1 |

| 250 | 22.8 ± 3.1 | 75.6 ± 6.3 |

| 500 | 5.4 ± 1.9 | 93.2 ± 3.7 |

| Calculated IC₅₀ | ~102 µM | ~105 µM |

Caption: Example data layout for presenting cytotoxicity results and determining the IC₅₀ value.

B. Genotoxicity Assessment: Screening for DNA Damage

It is imperative to assess whether a compound or its metabolites can cause DNA damage. The single-cell gel electrophoresis, or Comet assay, is a sensitive and versatile method for this purpose.[18][19]

-

Principle: The Comet assay detects DNA strand breaks in individual cells.[18][20] Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis.[19] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[20] The alkaline version of the assay is most common as it detects both single and double-strand breaks.[18]

-

Detailed Protocol: Alkaline Comet Assay

-

Cell Preparation: Treat cells with non-cytotoxic concentrations of this compound (determined from Tier 1 assays) for a suitable duration. Harvest the cells and resuspend them in ice-cold PBS at a concentration of ~1 x 10⁵ cells/mL.

-

Slide Preparation: Mix the cell suspension with low-melting-point agarose (at ~37°C) and quickly pipette onto a pre-coated microscope slide. Cover with a coverslip and allow the agarose to solidify on a cold surface.[20]

-

Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the DNA as a nucleoid.[19]

-

DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.[19]

-

Electrophoresis: Apply a voltage (~0.7 V/cm) for 20-30 minutes. This must be performed at 4°C to prevent additional DNA damage.

-

Neutralization and Staining: Gently remove the slides and immerse them in a neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5) for 5 minutes, repeating this step three times.[20] Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Scoring: Visualize the slides using a fluorescence microscope. Score at least 50-100 randomly selected cells per slide. Quantify DNA damage using specialized imaging software to measure parameters like % Tail DNA or Tail Moment.

-

C. Mechanistic Studies: Enzyme Inhibition Assays

Given that VPA is a known HDAC inhibitor and also affects GABA metabolism, it is logical to investigate whether this compound shares these activities.[4][21] Enzyme inhibition assays are fundamental for this purpose.[22]

-

Principle: An enzyme inhibition assay measures the rate of an enzymatic reaction in the presence and absence of a potential inhibitor.[22][23] The activity can be monitored by measuring the depletion of a substrate or the formation of a product, often using a chromogenic or fluorogenic substrate that produces a detectable signal.[23]

-

General Protocol: Enzyme Inhibition Assay (e.g., for HDAC)

-

Reagent Preparation: Prepare assay buffer, a solution of the purified target enzyme (e.g., recombinant human HDAC1), the substrate (e.g., a fluorogenic acetylated peptide), and the developer solution.

-

Inhibitor Preparation: Prepare serial dilutions of this compound and a known control inhibitor (e.g., Trichostatin A for HDAC) in assay buffer.[24]

-

Reaction Setup (96-well plate):

-

Add assay buffer to all wells.

-

Add the inhibitor dilutions (this compound or control inhibitor).

-

Add the enzyme solution to all wells except the "no enzyme" controls.

-

Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

-

Kinetic Reading: Immediately place the plate in a microplate reader set to the appropriate wavelength and temperature (37°C). Measure the fluorescence signal every 1-2 minutes for 30-60 minutes.

-

Data Analysis: Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value for this compound.

-

Caption: Postulated mechanism of action for this compound, based on VPA.

Conclusion and Forward Outlook

This guide outlines a robust, tiered strategy for the initial in vitro characterization of this compound. The described assays—MTT, LDH, Comet, and enzyme inhibition—form a foundational dataset for evaluating the compound's cytotoxic, genotoxic, and mechanistic properties. Positive findings in any of these assays, particularly in liver and neuronal cell models, would necessitate further, more complex investigations. These could include high-content screening, transcriptomics, and the use of advanced models like 3D spheroids or co-culture systems to better mimic the in vivo environment.[25][26] By following a logical, evidence-based workflow, researchers can confidently and efficiently profile the biological activities of novel VPA analogues, paving the way for future drug development.

References

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.

- MTT assay protocol. (n.d.). Abcam.

- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.

- Collins, A. R. (2025). The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. ResearchGate.

- Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate.

- Gaudreault, V. (2015). Comet Assay Protocol. McGill University.

- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.

- LDH assay kit guide: Principles and applications. (n.d.). Abcam.

- Gebhardt, R. (n.d.). In Vitro Models to Study Hepatotoxicity. Source not specified.

- The Comet Assay: A Straight Way to Estimate Geno-Toxicity. (2023). 21st Century Pathology.

- Konala, P., et al. (2025). In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review. Epilepsia.

- Godoy, P., et al. (2013). In vitro models for liver toxicity testing. Journal of Hepatology.

- LDH-Glo™ Cytotoxicity Assay Technical Manual. (2023). Promega Corporation.

- Chateauvieux, S., et al. (2020). Mechanism of Action of Valproic Acid and Its Derivatives. Symbiosis Online Publishing.

- Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One.

- LDH Assay. (n.d.). Cell Biologics Inc.

- USE OF THE COMET ASSAY TO ASSESS GENOTOXICITY IN MAMMALIAN, AVIAN, AND AMPHIBIAN SPECIES. (n.d.). U.S. Geological Survey.

- LDH Cytotoxicity Assay Kit. (n.d.). Cell Signaling Technology.

- Tolosa, L., et al. (2022). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology.

- Ghodke-Puranik, Y., et al. (2013). Valproic acid pathway: pharmacokinetics and pharmacodynamics. Pharmacogenomics.

- This compound. (n.d.). LookChem.

- What is the mechanism of Valproic Acid? (2024). Patsnap Synapse.

- Ghodke-Puranik, Y., et al. (2024). Valproic Acid. In StatPearls. StatPearls Publishing.

- This compound. (n.d.). MOLNOVA.

- This compound. (n.d.). ChemicalBook.

- Ethyl valproate. (2024). ChemBK.

- What is an Inhibition Assay? (n.d.). Biobide.

- Ramsay, R. R., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | 17022-31-0 [chemicalbook.com]

- 4. In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Valproic Acid? [synapse.patsnap.com]

- 6. molnova.com [molnova.com]

- 7. chembk.com [chembk.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cellbiologics.com [cellbiologics.com]

- 18. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 19. 21stcenturypathology.com [21stcenturypathology.com]

- 20. researchgate.net [researchgate.net]

- 21. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. blog.biobide.com [blog.biobide.com]

- 23. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 25. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]

"Ethyl 2-propylpentanoate CAS 17022-31-0 properties"

An In-depth Technical Guide to Ethyl 2-propylpentanoate (CAS 17022-31-0)

Introduction

This compound, also recognized as the ethyl ester of valproic acid, is a significant organic compound with the chemical formula C₁₀H₂₀O₂.[1][2] While structurally related to valproic acid, a cornerstone antiepileptic drug, this ester derivative has carved its own niche in diverse scientific and industrial fields.[1][3] Its characteristic fruity aroma has led to its application in the flavor and fragrance industry, while its chemical properties make it a valuable intermediate in pharmaceutical synthesis and a candidate for biofuel research.[1][3][4] This guide offers a comprehensive overview of its properties, synthesis, applications, and handling protocols, tailored for professionals in research and development.

Chemical Identity and Nomenclature

Correctly identifying a compound is critical for research and regulatory compliance. This compound is known by several synonyms, which are often encountered in literature and supplier catalogs.

-

Systematic IUPAC Name: this compound

-

Common Synonyms: Ethyl valproate, Valproic acid ethyl ester, Ethyl dipropylacetate[1][4]

-

CAS Number: 17022-31-0

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various applications, from reaction kinetics to formulation. This compound is a colorless liquid with a notable resistance to clouding and crystallization.[1][4] Its key properties are summarized below.

| Property | Value | Source(s) |

| Appearance | Colorless liquid / Oil | [3][4] |

| Odor | Fruity, pleasant | [1][3][4] |

| Boiling Point | ~187 - 195.7 °C at 760 mmHg | [1][4][5] |

| Density | ~0.87 g/mL (or 0.872 g/cm³) | [1][4] |

| Flash Point | 71.4 °C | [1][2] |

| Vapor Pressure | 0.413 mmHg at 25 °C | [1][2] |

| Refractive Index | ~1.421 | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like alcohols, ethers, ketones, chloroform, and methanol. | [1][4] |

Synthesis Pathway: Fischer Esterification

The most common and industrially viable method for synthesizing this compound is through the Fischer esterification of 2-propylpentanoic acid (valproic acid) with ethanol.[4] This acid-catalyzed reaction is a classic example of nucleophilic acyl substitution.

Rationale of the Protocol

The protocol's design is based on shifting the reaction equilibrium towards the product side.

-

Acid Catalyst (e.g., H₂SO₄): The reaction is typically slow and requires a catalyst. A strong acid protonates the carbonyl oxygen of the valproic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

-

Excess Reagent: While not always required, using an excess of one reactant (typically the less expensive one, ethanol) can drive the equilibrium forward, maximizing the yield of the ester, in accordance with Le Châtelier's principle.

-

Removal of Water: Water is a byproduct of the reaction. Its removal, often through a Dean-Stark apparatus or by using a dehydrating agent, also shifts the equilibrium to favor ester formation.

-

Purification: Post-reaction, the crude product contains the ester, unreacted starting materials, the acid catalyst, and water. A workup involving neutralization (e.g., with sodium bicarbonate solution) removes the acid catalyst and any remaining valproic acid. Subsequent washing with brine removes residual water-soluble components. The final purification is achieved via distillation, separating the ester from any remaining impurities based on differences in boiling points.[4]

Experimental Workflow: Laboratory Scale

Objective: To synthesize this compound from valproic acid and ethanol.

Materials:

-

2-Propylpentanoic acid (Valproic acid)

-

Anhydrous Ethanol

-

Concentrated Sulfuric Acid (catalyst)

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: Combine valproic acid and an excess of anhydrous ethanol in a round-bottom flask.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Reflux: Heat the mixture to reflux for several hours to allow the reaction to proceed to equilibrium.

-

Workup & Neutralization: After cooling, transfer the mixture to a separatory funnel. Wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then wash with brine.

-

Drying: Dry the separated organic layer over anhydrous magnesium sulfate.

-

Purification: Filter to remove the drying agent and purify the resulting liquid by fractional distillation to obtain pure this compound.[4]

Caption: Fischer Esterification workflow for this compound synthesis.

Core Applications

The unique combination of its chemical structure and physical properties makes this compound a versatile compound in several industries.

Pharmaceutical Intermediate and Active Compound

This compound's primary role in the pharmaceutical sector is as a derivative and intermediate of valproic acid, a widely used antiepileptic drug.[1][3] It is often studied as a related impurity during the synthesis and analysis of the parent drug.[4] Furthermore, some research indicates that Ethyl valproate itself possesses anticonvulsant activity, suggesting potential therapeutic applications, though it is not used as a frontline treatment.[6][7][8]

Caption: Relationship of this compound to Valproic Acid.

Fragrance and Flavor Industry

Owing to its pleasant and fruity aroma, this compound is utilized as a fragrance ingredient in cosmetics and other scented products.[1][4] It also serves as a flavoring agent in the food industry, contributing to the sensory profile of various consumer goods.[4]

Biofuel Research

The properties of this compound make it a potential candidate for use as a biofuel.[1][3] Its ester structure and energy content are characteristics sought after in alternative energy sources. Research in this area explores its combustion efficiency and environmental impact as a renewable fuel.

Safety and Handling

Proper handling of any chemical is paramount for laboratory safety. While comprehensive toxicological data is limited, the available Safety Data Sheets (SDS) provide essential guidelines.

-

General Hazards: May be hazardous if ingested, inhaled, or absorbed through the skin.[4] It is advised to avoid contact with eyes, skin, and clothing and to prevent inhalation of vapors.[4][5]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[4][9] All operations should be conducted in a well-ventilated area or under a chemical fume hood.[4][5]

-

Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials and sources of ignition.[1][5][9] Some suppliers recommend refrigerated storage.[1][3]

-

Disposal: Waste should be disposed of by a licensed chemical disposal company, in accordance with local, state, and federal regulations. The chemical should not be allowed to enter drains or sewer systems.

References

-

ChemBK. (2024, April 9). Ethyl valproate. Retrieved from [Link]

-

LookChem. (n.d.). Cas 17022-31-0, this compound. Retrieved from [Link]

-

X-Y-Q-Biotech. (n.d.). SAFETY DATA SHEETS. Retrieved from [Link]

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS ETHYL VALPROATE. Retrieved from [Link]

-

Career Henan Chemical Co. (n.d.). This compound cas no.17022-31-0. Retrieved from [Link]

-

Immunomart. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound, CasNo.17022-31-0 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 3. Ethyl2-propylpentanoate , 95% , 17022-31-0 - CookeChem [cookechem.com]

- 4. Ethyl valproate [chembk.com]

- 5. zycz.cato-chem.com [zycz.cato-chem.com]

- 6. This compound | 17022-31-0 | MOLNOVA [molnova.com]

- 7. molnova.com [molnova.com]

- 8. This compound - Immunomart [immunomart.com]

- 9. cleanchemlab.com [cleanchemlab.com]

Ethyl 2-Propylpentanoate as a Prodrug of Valproic Acid: A Technical Guide

Introduction: The Rationale for a Valproic Acid Prodrug

Valproic acid (VPA), a branched-chain carboxylic acid, is a cornerstone in the management of epilepsy and other neurological disorders due to its broad-spectrum anticonvulsant activity.[1][2] Its therapeutic action is primarily attributed to the potentiation of γ-aminobutyric acid (GABA)ergic inhibition in the central nervous system.[2] Despite its efficacy, the clinical utility of valproic acid is hampered by a narrow therapeutic index and significant inter-individual pharmacokinetic variability.[1] Furthermore, its use is associated with potential dose-related side effects, including hepatotoxicity and teratogenicity.[3] These limitations have driven the exploration of bioreversible derivatives, or prodrugs, designed to optimize the delivery and therapeutic profile of the parent compound.[4]

Ethyl 2-propylpentanoate, the ethyl ester of valproic acid, has emerged as a promising prodrug candidate.[4][5] The core concept of this prodrug strategy is to transiently mask the carboxylic acid moiety of valproic acid, thereby altering its physicochemical properties to potentially enhance its absorption and distribution. Following administration, the ester is designed to undergo enzymatic hydrolysis in the body, releasing the active valproic acid. This guide provides an in-depth technical overview of this compound as a prodrug of valproic acid, encompassing its synthesis, mechanism of bioconversion, comparative pharmacokinetics, and analytical methodologies for its characterization.

Synthesis and Characterization of this compound

The synthesis of this compound is achieved through a classic Fischer esterification reaction, where valproic acid is reacted with ethanol in the presence of an acid catalyst.[6] This straightforward and efficient method allows for the high-yield production of the desired ester.

Experimental Protocol: Synthesis via Fischer Esterification

Materials:

-

Valproic acid (2-propylpentanoic acid)

-

Absolute ethanol (200 proof)

-

Concentrated sulfuric acid (H₂SO₄) or Acetyl chloride (CH₃COCl)

-

Diethyl ether

-

5% aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve valproic acid in an excess of absolute ethanol. The ethanol acts as both a reactant and the solvent.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring. Alternatively, acetyl chloride can be added to generate HCl in situ as the catalyst.[7]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for 1-2 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Extraction: Add diethyl ether to the separatory funnel to extract the this compound. Wash the organic layer sequentially with water and 5% aqueous sodium bicarbonate solution to neutralize any remaining acid.[7]

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl stretch.

-

Mass Spectrometry (MS): To determine the molecular weight.

Bioconversion and Pharmacology

The therapeutic efficacy of this compound is contingent upon its efficient in vivo hydrolysis to valproic acid. This bioconversion is primarily mediated by a class of enzymes known as carboxylesterases (CES).[8][9]

Mechanism of Enzymatic Hydrolysis

Carboxylesterases are ubiquitously expressed in the body, with high concentrations found in the liver, intestines, and blood.[10][11] These enzymes catalyze the hydrolysis of ester-containing compounds, including many prodrugs, to their corresponding carboxylic acids and alcohols.[9][11] The bioconversion of this compound to valproic acid is a rapid and efficient process.[5] Studies in animal models have demonstrated the complete biotransformation of ethyl valproate following administration.[5]

Caption: Bioconversion of this compound to Valproic Acid.

Comparative Pharmacokinetics

Pharmacokinetic studies in dogs have shown that intravenously and orally administered ethyl valproate is rapidly converted to valproic acid.[5] However, this rapid conversion did not result in a sustained-release profile for valproic acid.[4][5]

| Parameter | Valproic Acid | This compound (as Valproic Acid) |

| Tmax (min) | ~5 | 6-26 |

| Conversion | N/A | Complete |

| Sustained Release | No | No |

| Data derived from studies in dogs.[4][5] |

The anticonvulsant activity of ethyl valproate has been demonstrated to be less potent than that of valproic acid in some preclinical models.[5]

Analytical Methodologies

The accurate quantification of this compound and its active metabolite, valproic acid, in biological matrices is essential for pharmacokinetic and therapeutic drug monitoring studies. Due to the rapid in vivo hydrolysis, methods are often focused on the detection of valproic acid.

Experimental Protocol: LC-MS/MS Quantification in Plasma

This protocol is adapted from established methods for valproic acid and its metabolites.[12][13][14]

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., deuterated valproic acid).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Valproic Acid: m/z 143.1 → 143.1

-

This compound: To be determined based on fragmentation patterns.

-

Internal Standard (Valproic Acid-d6): m/z 149.1 → 149.1

-

Caption: Workflow for the Quantification of this compound and Valproic Acid.

Conclusion and Future Perspectives

This compound represents a logical prodrug approach to modify the physicochemical properties of valproic acid. Its synthesis is straightforward, and it undergoes rapid and complete enzymatic conversion to the active parent drug in vivo. However, current evidence suggests that this rapid conversion does not confer a significant pharmacokinetic advantage in terms of a sustained-release profile. Further research is warranted to explore the potential for this and other ester prodrugs of valproic acid to offer benefits in specific therapeutic contexts, such as improved tolerability or targeted delivery. The development of more sophisticated prodrug strategies, perhaps involving different ester moieties or formulation technologies, may yet unlock the full potential of this approach to enhance the therapeutic utility of valproic acid.

References

- Bialer, M., Johannessen, S. I., Kupferberg, H. J., Levy, R. H., Loiseau, P., & Perucca, E. (2004). Progress report on new antiepileptic drugs: a summary of the Seventh Eilat Conference (EILAT VII). Epilepsy Research, 61(1-3), 1-48.

- Hussain, A. A., Dittert, L. W., & Bialer, M. (1990). Pharmacokinetics and anticonvulsant activity of three monoesteric prodrugs of valproic acid. Journal of Pharmaceutical Sciences, 79(9), 811-813.

- Ghodke-Puranik, Y., Thorn, C. F., Lamba, J. K., Leeder, J. S., Song, W., Birnbaum, A. K., & Altman, R. B. (2013). Valproic acid pathway: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 23(4), 236-241.

- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.

- Chen, X., Wang, L., Wei, Y., & Zhou, L. (2014). Liquid chromatography-tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma. Journal of Pharmaceutical and Biomedical Analysis, 98, 105-111.

-

Filo. (2024, May 11). Devise a synthesis of valproic acid [(CH3CH2CH2)2CHCO2H], a medicine used to treat epileptic seizures, using the malonic ester synthesis. Retrieved from [Link]

- Li, Y., Zhang, Y., & Wang, F. (2011). LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma.

- Wang, J. S., Lin, C. Y., Lin, Y. C., & Chen, Y. C. (2021). Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know. Frontiers in Pharmacology, 12, 735899.

- Mercolini, L., & Protti, M. (2016). Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC-MS/MS) in whole blood for forensic purposes. Journal of Pharmaceutical and Biomedical Analysis, 129, 544-549.

-

Fischer Esterification. (n.d.). In University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

- Bialer, M., Friedman, H., & Yagen, B. (1989). Pharmacokinetic analysis of ester prodrugs of valproic acid. Journal of Pharmaceutical Sciences, 78(3), 228-231.

- Di, L. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism, 20(2), 91-102.

- Pop, A., Vlase, L., & Uifalean, A. (2012). Determination of Valproic Acid in Human Plasma by High-Performance Liquid Chromatography with Mass Spectrometry Detection. Farmacia, 60(5), 646-655.

- Löscher, W., & Nau, H. (1985). Comparison of the Pharmacological and Biochemical Profiles of Valproic Acid (VPA) and Its Cerebral Metabolite (2-en-VPA) After Oral Administration in Mice. Methods and Findings in Experimental and Clinical Pharmacology, 7(2), 83-86.

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

- La Manna, A., & Villa, M. (2000). Process for producing valproic acid (U.S. Patent No. 0,835,859).

- Trull, A. K., Tan, K. K., & Johnston, A. (1993). Relative bioavailability of different valproic acid formulations. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 31(7), 354-359.

- Di, L. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current drug metabolism, 20(2), 91–102.

-

PrepChem. (n.d.). Synthesis of ethyl-2-methyl-pentanoate. Retrieved from [Link]

- Desitin Arzneimittel Gmbh. (1988). Process for preparing E-2-propyl-2-pentenoic acid and its physiologically compatible salts (European Patent No. EP0293752A2).

- Di, L. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism, 19(2).

- Laizure, S. C., Herring, V., Hu, Z., & Parker, R. B. (2013). Human carboxylesterases: a comprehensive review. Acta pharmaceutica Sinica. B, 3(2), 67–79.

- Fujimoto, T., Endo, K., Nakamura, M., & Nakamura, E. (2009).